![molecular formula C6H5N3O4 B188716 2,6-Dinitroaniline CAS No. 606-22-4](/img/structure/B188716.png)
2,6-Dinitroaniline
Overview
Description
2,6-Dinitroaniline is a dinitroaniline that serves as a precursor to various new 1,2,3-trisubstituted halobenzene derivatives . It is used for organic synthesis intermediates and dyes intermediates .
Molecular Structure Analysis
The molecular formula of this compound is C6H5N3O4 . The average mass is 183.122 Da and the monoisotopic mass is 183.028000 Da . The molecule contains a total of 18 bonds, including 13 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 2 nitro groups (aromatic) .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm³, a boiling point of 354.5±22.0 °C at 760 mmHg, and a flash point of 168.2±22.3 °C . It has a molar refractivity of 43.6±0.3 cm³, a polar surface area of 118 Ų, and a molar volume of 115.4±3.0 cm³ . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Herbicide Development and Action
2,6-Dinitroaniline is extensively studied for its herbicidal properties. Research has focused on its absorption, translocation, and mode of action, particularly in relation to compounds like trifluralin and nitralin. These herbicides primarily inhibit lateral root development, cause root tip swelling, and disrupt the mitotic process by affecting spindle microtubules. This is similar to the action of colchicine but differs in its impact on microtubular proteins. These herbicides also interfere with photosynthesis and respiration in plants, showing varied effects depending on the plant species and concentration of herbicide used (Parka & Soper, 1977).
Analytical Detection Techniques
Sensitive assays have been developed for detecting this compound in environmental samples. One such method is a competitive enzyme-linked immunosorbent assay (ELISA), which uses monoclonal antibodies developed for this compound. These assays are highly sensitive and have been successfully applied to monitor water and soil for contaminations with this compound, contributing to environmental surveillance (Krämer, Forster, & Kremmer, 2008).
Effects on Photosynthesis and Cellular Respiration
Studies have shown that this compound herbicides inhibit photosynthesis and respiration in plants. They affect electron transport and membrane properties in plant mitochondria and chloroplasts, suggesting that their phytotoxic action might be partially explained by interference with ATP production (Moreland, Huber, Farmer, & Hussey, 1972, 1979).
Structural Analysis and Chemical Properties
X-ray crystallography has been used to determine the structure of this compound, providing insights into its chemical properties and the impact of substituents on its molecular structure (Párkányi & Kălmăn, 1984).
Potential Applications in UV Protection
This compound has been studied for its UV absorption properties. Inclusion complexes of β-cyclodextrin with this compound have shown enhanced UV protection, suggesting potential applications in protecting materials like ballpoint pen ink from photo degradation (Srinivasan, Radhakrishnan, & Stalin, 2014).
Resistance Mechanisms in Plants
Research has identified molecular bases for resistance to dinitroaniline herbicides in certain plant species, such as mutations in α-tubulin genes. This has implications for understanding and managing herbicide resistance (Anthony & Hussey, 1999).
Mechanism of Action
Safety and Hazards
2,6-Dinitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended .
properties
IUPAC Name |
2,6-dinitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUSCYRJMXLNRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209402 | |
Record name | 2,6-Dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
606-22-4 | |
Record name | 2,6-Dinitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Dinitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dinitroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93399 | |
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Record name | 2,6-Dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dinitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-DINITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W27G0QBD7 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2,6-dinitroaniline herbicides, like trifluralin and oryzalin, primarily act by disrupting cell division in plants. [] They interfere with the formation of microtubules, which are essential components of the mitotic spindle. [] This disruption prevents chromosomes from separating properly during cell division, leading to the formation of multinucleated cells and ultimately inhibiting plant growth. [, ]
A: The inhibition of lateral root development is a characteristic effect of 2,6-dinitroanilines. [] This is likely due to the high rate of cell division occurring in root tips, making them particularly susceptible to the microtubule-disrupting effects of these herbicides. [, ]
A: Root tip swelling is a common morphological response to this compound herbicide exposure. [] It is indicative of cell division disruption, where cells continue to grow in size without undergoing division, resulting in a swollen appearance. []
A: The molecular formula of this compound is C6H5N3O4, and its molecular weight is 183.12 g/mol. []
A: Yes, this compound exhibits characteristic peaks in its infrared spectrum, specifically in the regions associated with nitro group vibrations. [] Additionally, its nuclear magnetic resonance (NMR) spectrum provides information about the arrangement of hydrogen atoms within the molecule, confirming its structure. []
A: The persistence of 2,6-dinitroanilines in soil is considered moderate, with dinitramine and butralin showing less persistence compared to others. [] This moderate persistence allows for effective weed control while minimizing the risk of long-term soil contamination and potential carryover effects on subsequent crops. []
ANone: This question cannot be answered from the provided abstracts. The abstracts focus on the use of this compound as a herbicide and the study of its chemical properties. There is no mention of its catalytic properties.
A: The type and position of substituents on the this compound core significantly impact their herbicidal activity and selectivity. [, , ] For instance, variations in N-alkyl substituents can alter the compound's lipophilicity, affecting its uptake and translocation within plants. [, ]
A: Yes, structural variations within the this compound class can lead to differences in toxicity towards various plant species. [, ] The specific substituents on the aromatic ring and the amine group can influence their interactions with target sites within plant cells, impacting their overall herbicidal efficacy and selectivity. []
A: The formulation of this compound herbicides plays a crucial role in their efficacy by influencing their solubility, stability, and uptake by plants. [] These herbicides are often formulated as emulsifiable concentrates or granules to enhance their dispersion and availability in the soil. []
ANone: This question cannot be answered from the provided abstracts. The abstracts primarily focus on scientific research related to this compound and its derivatives. They do not specifically address Safety, Health, and Environment (SHE) regulations.
ANone: This question cannot be answered from the provided abstracts. The provided research primarily focuses on this compound and its derivatives as herbicides. As a result, the studies concentrate on their effects on plants and their behavior in environmental matrices, rather than pharmacokinetic and pharmacodynamic properties in humans or animals.
A: Tobacco (Nicotiana tabacum) callus tissue cultures have been used to investigate the effects of various this compound herbicides on plant growth. [] These in vitro systems allow for controlled studies on the impact of these compounds on cell division and growth, providing insights into their mode of action. []
A: Yes, field studies have shown the effectiveness of this compound herbicides in controlling various weed species. For instance, profluralin and butralin effectively controlled johnsongrass (Sorghum halepense) in soybean fields. [] Additionally, dibutalin demonstrated selective weed control in watermelon (Citrullus lanatus) fields. []
A: Yes, recent studies have identified reduced sensitivity to fluazinam in Clarireedia jacksonii isolates collected from golf courses in the United States. [] This reduced sensitivity highlights the potential for resistance development, emphasizing the need for judicious fungicide use and resistance management strategies. []
ANone: These questions cannot be answered from the provided abstracts. The focus of these questions relates to drug delivery, targeting, and other pharmaceutical aspects that are not directly addressed in the context of this compound as a herbicide or its chemical properties.
ANone: This question cannot be answered from the provided abstracts. While the research discusses various this compound herbicides and their efficacy, it does not delve into specific alternative herbicide classes or compare their performance, cost, or environmental impact.
ANone: This question cannot be answered from the provided abstracts. The abstracts focus on the scientific aspects of this compound and its derivatives, without specifically addressing recycling or waste management strategies.
ANone: This question cannot be answered from the provided abstracts. The provided research does not explicitly discuss the research infrastructure or specific resources used in the studies.
A: Substituted 2,6-dinitroanilines were first reported as herbicides in 1960. [] This discovery marked a significant development in weed control strategies. []
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